molecular formula C8H6N2OS B12840203 1-(2,1,3-Benzothiadiazol-5-yl)ethanone

1-(2,1,3-Benzothiadiazol-5-yl)ethanone

Cat. No.: B12840203
M. Wt: 178.21 g/mol
InChI Key: UCTWKXHJCUWGHM-UHFFFAOYSA-N
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Description

1-(2,1,3-Benzothiadiazol-5-yl)ethanone (CAS 328977-59-9) is a valuable chemical building block incorporating the 2,1,3-benzothiadiazole heterocycle, a structure known for its strong electron-accepting properties and versatility in synthetic chemistry . This compound is of significant interest in the field of organic electronics, where the 2,1,3-benzothiadiazole (BTD) unit is widely utilized to create π-extended molecular systems for applications such as organic light-emitting diodes (OLEDs), organic semiconductors, and dye-sensitized solar cells . The BTD core functions as an efficient fluorophore and electron-acceptor, facilitating charge transport and enabling the tuning of HOMO-LUMO energy gaps in conjugated polymers and small molecules . In pharmaceutical research, the BTD scaffold is recognized as a privileged structure in medicinal chemistry. Derivatives have demonstrated a range of biological activities, and recent studies on specific BTD compounds have shown promising antidepressant-like effects in vivo, linked to the selective inhibition of monoamine oxidase A (MAO-A) and modulation of serotonergic pathways . The synthesis of this compound and its derivatives often leverages the well-established reactivity of the BTD core, which undergoes standard aromatic substitution reactions and can be further functionalized via cross-coupling methodologies to construct more complex architectures . As such, this compound serves as a key intermediate for researchers developing novel materials for optoelectronic devices and exploring new pharmacologically active molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N2OS

Molecular Weight

178.21 g/mol

IUPAC Name

1-(2,1,3-benzothiadiazol-5-yl)ethanone

InChI

InChI=1S/C8H6N2OS/c1-5(11)6-2-3-7-8(4-6)10-12-9-7/h2-4H,1H3

InChI Key

UCTWKXHJCUWGHM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=NSN=C2C=C1

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization Techniques in Research on 1 2,1,3 Benzothiadiazol 5 Yl Ethanone

High-Resolution Structural Elucidation Studies.

High-resolution structural elucidation is fundamental to confirming the identity and purity of newly synthesized 1-(2,1,3-Benzothiadiazol-5-yl)ethanone and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are indispensable in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to establish the connectivity of atoms.

In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment. The aromatic protons on the benzothiadiazole ring typically appear in the downfield region, a consequence of the deshielding effect of the aromatic ring current. The acetyl group introduces a characteristic singlet for the methyl protons, usually found in the upfield region. Predicted ¹H NMR data for the 5-yl isomer suggests distinct chemical shifts for the aromatic and acetyl protons. vulcanchem.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbon of the acetyl group is readily identifiable by its characteristic downfield chemical shift. The carbon atoms of the benzothiadiazole ring resonate at distinct frequencies, influenced by the neighboring heteroatoms and the acetyl substituent. The analysis of ¹³C NMR spectra of benzimidazole (B57391) derivatives, which share structural similarities, can aid in the correct assignment of chemical shifts in benzothiadiazoles. nih.gov

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) in DMSO-d₆
¹H (aromatic)8.8–9.1
¹H (acetyl CH₃)2.6
¹³C (C=O)195–200
¹³C (benzothiadiazole C–N)150–160
¹³C (acetyl CH₃)25–30

Data based on predictions for the 5-yl isomer. vulcanchem.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis.

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for related benzothiazole (B30560) derivatives involve the loss of small, stable molecules or radicals. nist.gov For this compound, key fragmentation events would likely include the loss of a methyl radical (•CH₃) from the acetyl group to form a stable acylium ion, and the cleavage of the acetyl group itself (loss of •COCH₃). The benzothiadiazole ring can also undergo characteristic fragmentation. High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula from the exact mass of the molecular ion. rsc.org

Table 2: Expected Key Mass Spectrometry Fragments for this compound

Fragment Ion Structure Expected m/z
Molecular Ion [M]⁺[C₈H₆N₂OS]⁺178
[M - CH₃]⁺[C₇H₃N₂OS]⁺163
[M - COCH₃]⁺[C₆H₃N₂S]⁺135
Benzothiadiazole cation[C₆H₄N₂S]⁺136

X-ray Crystallography for Solid-State Structural Determination of Analogues.

For instance, the crystal structure of N,N'-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine and its metal complexes have been elucidated, showing different coordination modes of the benzothiadiazole ligand. nih.govnih.gov Similarly, the crystal structure of 4,7-di-2-thienyl-2,1,3-benzothiadiazole has been refined, providing insights into its molecular packing and growth anisotropy. mdpi.com Studies on a 2,1,3-benzothiadiazine derivative have also been reported. rsc.org This body of crystallographic data on related compounds provides a strong basis for predicting the likely solid-state conformation and packing of this compound, which is expected to have a nearly planar benzothiadiazole ring system.

Electronic and Vibrational Spectroscopy for Probing Molecular Properties.

Electronic and vibrational spectroscopy techniques are employed to investigate the electronic transitions and functional groups present in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The 2,1,3-benzothiadiazole (B189464) core is a known chromophore, and its derivatives typically exhibit strong absorption in the UV-Vis region. researchgate.netresearchgate.netnih.govresearchgate.net The absorption bands arise from π → π* and n → π* electronic transitions within the conjugated system.

The position and intensity of the absorption maxima (λmax) are sensitive to the nature and position of substituents on the benzothiadiazole ring. The acetyl group in this compound is expected to influence the electronic transitions. The UV-Vis spectra of related benzothiadiazole-containing polymers show an intramolecular charge transfer (ICT) band in the visible range. researchgate.net The absorption spectra of thienyl- and bithienyl-1,3-benzothiazoles also show an intense charge-transfer absorption band in the UV-visible region. researchgate.net

Table 3: Representative UV-Vis Absorption Data for Benzothiadiazole Derivatives

Compound Solvent λmax (nm)
4,7-di(thiophen-2-yl)benzo[c] nih.govmdpi.comwikipedia.orgthiadiazoleChloroform~480
Benzothiazole derivativesEthanol340-406
Fluorophores with 2,1,3-benzoxadiazole unitChloroform~419

Data from related benzothiadiazole and benzoxadiazole derivatives. researchgate.netresearchgate.netmdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its key structural features.

The most prominent band would be the C=O stretching vibration of the ketone group, typically appearing in the region of 1680–1700 cm⁻¹. vulcanchem.com The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring would be observed in the 1450–1600 cm⁻¹ range. The characteristic vibrations of the benzothiadiazole ring, including N–S–N asymmetric stretches, are also anticipated. vulcanchem.com The IR spectrum of the related 4-nitro-2,1,3-benzothiadiazole (B1293627) is available in the NIST Chemistry WebBook. nist.gov

Table 4: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Carbonyl (C=O)Stretch1680–1700
Aromatic C-HStretch> 3000
Aromatic C=CStretch1450–1600
N–S–NAsymmetric Stretch~1350
Acetyl C-HBend~1360

Data based on general IR correlation tables and literature values for related compounds. vulcanchem.com

Fluorescence Spectroscopy for Emission Properties and Photophysical Behavior

Fluorescence spectroscopy is a critical tool for investigating the emissive properties of molecules containing a fluorophore. The 2,1,3-benzothiadiazole (BTD) moiety is a well-established fluorophoric unit, known for its use in materials for organic light-emitting diodes (OLEDs), fluorescent probes, and solar cells. mdpi.commdpi.com The photophysical behavior of BTD derivatives, including this compound, is dictated by the electronic nature of the heterocyclic system and the influence of its substituents.

Derivatives of BTD are known to be highly fluorescent, with emission properties that can be tuned by functionalization. nih.govnih.gov Research on related BTD structures demonstrates that they typically exhibit significant Stokes shifts, representing the difference between the absorption and emission maxima, which is often indicative of a charge-transfer mechanism in the excited state. researchgate.net For instance, certain BTD derivatives exhibit strong fluorescence in the green region of the spectrum. researchgate.net Others, depending on the conjugated system, can emit light ranging from blue-green to red. researchgate.netuaeu.ac.ae

A key characteristic of many BTD-based fluorophores is solvatochromism, where the emission wavelength and quantum yield are sensitive to the polarity of the solvent. mdpi.comnih.gov In studies of related molecules, an increase in solvent polarity often leads to a bathochromic (red) shift in the emission spectrum, accompanied by changes in fluorescence quantum yield and excited-state lifetime. nih.gov This behavior is attributed to the stabilization of a more polar excited state in polar solvents. While specific data for this compound is not detailed in the provided sources, the presence of the acetyl (ethanone) group, an electron-withdrawing substituent, would be expected to modulate the intramolecular charge transfer (ICT) characteristics of the BTD core, thereby influencing its specific emission profile.

The table below presents illustrative photophysical data from various BTD derivatives, demonstrating the range of properties observed in this class of compounds.

Compound ClassEmission Maxima (λem)Quantum Yield (ΦF)Key Photophysical Property
Phosphinoamine BTD Derivatives 519–538 nmUp to 93-100% (solid/solution)Bright solid-state emission
Diphenyl-BTD Derivatives nih.govSolvent Dependent75–98% (solution), 50-85% (crystal)Significant Solvatochromism
Arylalkynyl-BTD Derivatives rsc.orgGreen RegionVaries with concentrationAmplified Spontaneous Emission
D-π-A-π-D BTD Systems scispace.comSolvent DependentNot specifiedAggregation-Induced Emission

This table is illustrative and shows data for related BTD compounds, not this compound itself.

Advanced Chromatographic Separations for Compound Purity and Mixture Analysis

Chromatographic techniques are indispensable for the purification of synthesized compounds and the analysis of complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary methods used to assess the purity of this compound and related intermediates.

HPLC is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally sensitive organic compounds. In the context of synthesizing BTD derivatives, HPLC is crucial for monitoring reaction progress and confirming the purity of the final product. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed into a column) and a mobile phase (a pumped solvent).

For a compound like this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The retention time (t_R), the time it takes for the compound to elute from the column, is a characteristic value under specific conditions (flow rate, mobile phase composition, temperature, and column type) and is used for identification. The purity of a sample is determined by integrating the area of the corresponding peak in the chromatogram. Research on related heterocyclic structures provides examples of HPLC conditions used for their analysis. rsc.org

The following table illustrates typical parameters that would be defined in an HPLC method for the analysis of a BTD derivative.

ParameterTypical Value/ConditionPurpose
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)Stationary phase for separation
Mobile Phase Acetonitrile/Water or Methanol/Water gradientEluent to move sample through the column
Flow Rate 0.5 - 1.5 mL/minControls the speed of separation and retention time
Detection UV-Vis Detector (set at λmax of the analyte)Quantifies the compound as it elutes
Retention Time (t_R) Analyte-specificUsed for identification and purity assessment

This table represents a general HPLC method; specific values would need to be optimized for this compound.

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Its applicability to this compound depends on the compound's volatility and thermal stability. Given its molecular weight and the presence of polar functional groups, careful optimization of the GC method would be necessary to prevent degradation in the injector or on the column.

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data but also mass spectra for the eluted components. This allows for highly confident structural identification by comparing the fragmentation pattern with spectral libraries or by interpreting the fragmentation itself. researchgate.netresearchgate.net The GC-MS analysis of a purified sample of this compound would be expected to show a single major peak in the chromatogram, and the mass spectrum for that peak would correspond to the molecular weight and expected fragmentation of the target molecule.

The table below outlines the parameters for a hypothetical GC-MS analysis of a moderately volatile aromatic compound like a BTD derivative.

ParameterTypical Value/ConditionPurpose
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm)Stationary phase for separating volatile compounds
Carrier Gas Helium or HydrogenMobile phase to carry the sample through the column
Injector Temperature 250 - 300 °CTo ensure rapid volatilization of the sample
Oven Program Temperature ramp (e.g., 90 °C to 300 °C at 8 °C/min) researchgate.netTo elute compounds with different boiling points at different times
Detector Mass Spectrometer (MS)To identify and quantify compounds based on mass-to-charge ratio

This table represents a general GC-MS method; specific values would need to be optimized for this compound.

Theoretical Chemistry and Computational Modeling Investigations of 1 2,1,3 Benzothiadiazol 5 Yl Ethanone and Its Derivatives

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations.researchgate.netmdpi.comespublisher.com

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic ground-state properties of molecules containing the 2,1,3-benzothiadiazole (B189464) (BTD) core. mdpi.com By approximating the many-electron Schrödinger equation, DFT provides a balance between computational cost and accuracy, making it suitable for studying relatively large and complex organic molecules. nanobioletters.comresearchgate.net Functionals like B3LYP are commonly employed in conjunction with basis sets such as 6-31G* or 6-31++G** to optimize molecular geometries and calculate electronic properties. nanobioletters.comnih.gov These calculations are crucial for understanding the stability and fundamental electronic nature of BTD derivatives. researchgate.net

For the study of excited-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.gov TD-DFT allows for the calculation of electronic transition energies, which correspond to the absorption of light by the molecule. nanobioletters.com This is essential for predicting the UV-visible absorption spectra and other photophysical behaviors of compounds like 1-(2,1,3-Benzothiadiazol-5-yl)ethanone and its modified structures. nih.govnih.gov The combination of DFT and TD-DFT provides a comprehensive picture of both the ground and excited electronic states, which is fundamental for designing materials for optoelectronic applications. researchgate.netfrontiersin.org

Electronic Structure Analysis (HOMO/LUMO Energy Levels and Distribution).espublisher.comnih.govresearchgate.net

The electronic structure of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical parameter that influences the molecule's electronic and optical properties, as well as its kinetic stability. nanobioletters.com

In derivatives of 2,1,3-benzothiadiazole, the HOMO and LUMO are often spatially distributed across different parts of the molecule, a characteristic of donor-acceptor (D-A) systems. researchgate.netfrontiersin.org The benzothiadiazole unit typically acts as the electron-accepting moiety, with the LUMO localized on this part of the structure. nih.govresearchgate.netfrontiersin.org The HOMO, conversely, is often spread across the electron-donating groups attached to the BTD core. nih.govresearchgate.net For instance, in 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD), the LUMO is localized on the benzothiadiazole moiety, while the HOMO is distributed throughout the molecule. researchgate.netcore.ac.uk

The energy levels of these orbitals can be tuned by chemical modification. Attaching electron-donating or electron-withdrawing groups to the BTD core can raise or lower the HOMO and LUMO energy levels, respectively, thereby modifying the HOMO-LUMO gap. researchgate.netnih.gov For example, fluorination of the BTD unit is known to lower both HOMO and LUMO energy levels, leading to enhanced oxidative and thermal stability. nih.gov These theoretical calculations are invaluable for predicting how structural changes will affect the electronic behavior of the molecule. mdpi.comresearchgate.net

Table 1: Calculated Frontier Orbital Energies and Energy Gaps for Illustrative 2,1,3-Benzothiadiazole Derivatives

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (Eg) (eV)Source(s)
T-BTD Derivative (2a)-5.12-3.112.01 mdpi.comresearchgate.net
T-BTD Derivative (2b)-5.24-2.962.28 mdpi.comresearchgate.net
T-BTD Derivative (2c)-4.78-3.031.75 mdpi.comresearchgate.net
Polymer (PTBTT)-5.68-3.911.77 nih.gov
Polymer (PFBTF)-5.61-4.041.57 nih.gov

This table presents data for various 2,1,3-benzothiadiazole derivatives to illustrate typical theoretical values. The specific values for this compound would require dedicated calculations.

Prediction of Photophysical Properties (e.g., Absorption and Emission Maxima, Stokes Shift).researchgate.netmdpi.com

TD-DFT calculations are instrumental in predicting the key photophysical properties of BTD derivatives. The lowest energy electronic transitions calculated by TD-DFT correspond to the maximum absorption wavelength (λmax) in the UV-visible spectrum. nanobioletters.com These transitions are typically from the HOMO to the LUMO (π-π* transitions). nanobioletters.com For many BTD derivatives, these calculations accurately predict the absorption maxima observed experimentally. nih.gov

Furthermore, TD-DFT can be used to model the geometry of the first excited state. By optimizing the molecule's geometry in its excited state, one can calculate the emission energy, which corresponds to the fluorescence maximum. The difference between the absorption and emission maxima is the Stokes shift, a crucial parameter for applications in materials science, such as in organic light-emitting diodes (OLEDs).

For example, studies on novel 1,3-phosphinoamines based on 4-amino-2,1,3-benzothiadiazole have used TD-DFT to attribute observed emission bands to fluorescence and phosphorescence. nih.gov The calculations can also help understand phenomena like solvatochromism, where the absorption and emission wavelengths change with the polarity of the solvent. nih.gov This predictive power allows for the pre-screening of candidate molecules for desired optical properties before undertaking costly and time-consuming synthesis. nih.gov

Table 2: Predicted vs. Experimental Photophysical Properties for an Illustrative BTD Derivative

PropertyPredicted Value (TD-DFT)Experimental ValueSource(s)
Absorption λmax~500 nm519-536 nm nih.gov
Emission λmax-519-538 nm nih.gov
Stokes Shift-~20 nm nih.gov

This table provides an example of how theoretical predictions correlate with experimental findings for BTD-based compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions.

While DFT provides static pictures of molecules, Molecular Dynamics (MD) simulations offer a dynamic view of their behavior over time. jksus.orgresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions. researchgate.net For a molecule like this compound, which has rotatable bonds, MD simulations can reveal the preferred conformations in different environments (e.g., in solution or in a solid-state crystal lattice). nih.gov

Understanding the conformational flexibility is crucial as it can significantly impact the electronic and photophysical properties. MD simulations can identify the most stable conformers and the energy barriers between them. researchgate.net Furthermore, these simulations are vital for studying intermolecular interactions, such as π-π stacking, which are critical in the solid state and influence charge transport in organic semiconductor materials. researchgate.net By simulating a system with multiple molecules, one can observe how they pack and interact, providing insights into the morphology of thin films, which is essential for device performance. researchgate.netjksus.org For instance, MD simulations have been used to study the stability of ligand-protein complexes, which relies on understanding the dynamic interactions between the molecules. researchgate.netopenmedicinalchemistryjournal.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design.researchgate.netmdpi.com

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a molecule and its properties. nih.gov The process involves generating a set of numerical descriptors that encode the structural, electronic, and physicochemical features of a series of molecules. These descriptors are then used to build a mathematical model, often using multiple linear regression (MLR) or more advanced machine learning methods, that correlates them with an experimentally measured property. nih.gov

For BTD derivatives, QSPR models can be developed to predict properties like the HOMO-LUMO gap, absorption wavelength, or electron mobility. nih.gov Once a reliable and validated QSPR model is established, it can be used to predict the properties of new, unsynthesized BTD derivatives. This allows for the rapid virtual screening of large libraries of potential compounds, identifying the most promising candidates for synthesis and experimental testing. nih.gov This predictive design approach significantly accelerates the discovery and optimization of new materials for specific applications.

Application of Machine Learning Approaches for Rational Design and Property Prediction.researchgate.netmdpi.com

The rational design of molecules with specific properties is a complex challenge due to intricate structure-property relationships. nih.gov Machine learning (ML) is emerging as a powerful tool to navigate this complexity. nih.gov ML algorithms, such as random forests, support vector machines, and neural networks, can learn from existing data to build highly accurate predictive models. nih.gov

In the context of BTD derivatives, machine learning models have been successfully employed to predict maximum absorption and emission wavelengths. nih.gov By using molecular fingerprints (numerical representations of molecular structure) as input, these models can achieve high accuracy. For example, a random forest model for predicting the absorption and emission of BTD derivatives achieved high coefficients of determination (R² of 0.92 for absorption and 0.89 for emission). nih.gov

Beyond prediction, ML techniques like SHapley Additive exPlanations (SHAP) can provide insights into the key molecular features that drive a particular property. nih.gov This information is invaluable for rational design, as it guides chemists on which parts of the molecule to modify to achieve a desired outcome. The integration of ML into the design workflow represents a significant step towards the accelerated discovery of novel BTD derivatives with enhanced photophysical properties. nih.govnih.gov

Mechanistic Biological Studies and Molecular Target Research for Benzothiadiazole Derivatives

Elucidation of Biological Action Mechanisms

The biological actions of benzothiadiazole derivatives are varied. In agriculture, certain BTD derivatives function as biostimulants by inducing Systemic Acquired Resistance (SAR) in plants. This mechanism does not target pathogens directly but stimulates the plant's own natural defense pathways, leading to enhanced resistance and, in some cases, improved crop yield and quality. researchgate.net The process is typically mediated by salicylic (B10762653) acid and involves the increased expression of pathogenesis-related genes. researchgate.net

In the context of human health, the mechanisms are often linked to the inhibition of specific molecular targets. For instance, the anticancer activity of some derivatives is achieved by arresting the cell cycle, thereby preventing tumor progression. researchgate.net Other related heterocyclic compounds have been shown to induce mitochondrial dysfunction to exert their antileishmanial effects. nih.gov Furthermore, some antimicrobial benzothiazole (B30560) derivatives have been found to induce the leakage of DNA and proteins from fungal spores. nih.gov

Identification and Characterization of Specific Molecular Targets

Research has successfully identified and characterized several specific molecular targets for BTD and related derivatives, paving the way for targeted therapeutic strategies. These compounds have been shown to interact with nucleic acids, inhibit crucial enzymes, and modulate protein-protein interactions.

The interaction of BTD derivatives with nucleic acids is a significant area of study. Certain derivatives, particularly those with a planar structure, are capable of binding to double-stranded DNA via intercalation, inserting themselves between the base pairs of the DNA helix. researchgate.netnih.gov This mode of binding is often confirmed through spectroscopic methods, molecular docking, and molecular dynamics simulations. researchgate.netnih.gov For example, a novel 4-(1H-benzimidazol-2-yl)-7-bromo-2,1,3-benzothiodiazole compound was found to bind to DNA with a moderate intrinsic binding constant (K) of 7.8 (± 0.6) × 10⁴ M⁻¹. researchgate.net

In a novel approach, BTD units have been directly incorporated into oligodeoxynucleotides. These modified DNA strands show duplex stability through interstrand stacking interactions, a phenomenon attributed to the high polarization of the BTD molecule and favorable π–π stacking. chemistryviews.org This research opens avenues for creating highly ordered, DNA-based materials with unique optical and electronic properties. chemistryviews.org

Derivative TypeInteraction MechanismKey FindingsReference
4-(arylethynyl)-7-(4-methoxyphenyl)-2,1,3-benzothiadiazolesIntercalation and Minor Groove BindingThe ethynyl (B1212043) spacer stabilizes the intercalation mode; strong interaction with DNA. researchgate.net
Benzo[d]thiazolo[3,2-a]quinolin-10-ium derivativesIntercalationDemonstrated high affinity for double-stranded DNA. nih.gov
4-(1H-benzimidazol-2-yl)-7-bromo-2,1,3-benzothiodiazoleBinding (unspecified, likely intercalation/groove)Binds with moderate strength (K = 7.8 × 10⁴ M⁻¹). researchgate.net
DNA strands modified with BTD phosphoramiditeInterstrand StackingBTD units stabilize DNA duplexes when placed opposite each other. chemistryviews.org

Enzyme inhibition is a primary mechanism through which benzothiadiazole and related heterocyclic derivatives exert their biological effects. They have been identified as potent inhibitors of several key enzymes implicated in diseases like cancer. For example, certain amino-benzothiazole derivatives act as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and BRAF kinase, two enzymes critical for tumor progression. researchgate.net Another study identified a 5,6-dimethyl-1H,3H-2,1,3-benzothiadiazole-2,2-dioxide derivative as a direct inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). chemistryviews.org

Furthermore, related benzothiazole compounds have been developed as inhibitors of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, which are validated targets for antibacterial drug discovery. nih.gov

Enzyme TargetInhibitor ClassReported Activity (IC₅₀)Therapeutic AreaReference
VEGFR-2Amino-benzothiazole derivative (4f)0.194 µMAnticancer researchgate.net
BRAF KinaseAmino-benzothiazole derivative (4f)0.071 µMAnticancer researchgate.net
STAT3Benzothiadiazole-2,2-dioxide derivative15.8 µMAnticancer chemistryviews.org
DNA Gyrase (E. coli)Benzothiazole conjugate (18b)Potent InhibitionAntibacterial nih.gov
Topoisomerase IV (E. coli)Benzothiazole conjugate (18b)Potent InhibitionAntibacterial nih.gov
CYP51 (C. albicans)Benzothiazole-amide-imidazole derivative (14p)Inhibitory action suggestedAntifungal nih.gov

Modulating protein-protein interactions (PPIs) is an emerging frontier in drug discovery. The inhibition of STAT3 by a benzothiadiazole derivative serves as a prime example. chemistryviews.org The STAT3 protein participates in oncogenesis by stimulating cell proliferation and preventing apoptosis. chemistryviews.org Its activity is dependent on its ability to form dimers (a PPI) upon activation. By directly binding to the STAT3-SH2 domain, the benzothiadiazole compound can prevent this dimerization, thus inhibiting its function and downstream signaling pathways. This makes it a promising candidate for anticancer therapy that functions through PPI modulation. chemistryviews.org

Structure-Activity Relationship (SAR) Studies for Bioactivity Modulation

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of benzothiadiazole derivatives. These studies systematically alter the chemical structure of a lead compound to identify which modifications enhance or diminish its desired effects.

A detailed SAR study on benzo[d]thiazol-2(3H)one based ligands for sigma receptors involved modifying the linker length, aryl substitution, and the size of the alkylamine ring. nih.gov This work led to the discovery of compounds with low nanomolar affinity and high selectivity for the σ-1 receptor subtype. nih.gov Such studies are essential for the rational design of new, more potent, and selective therapeutic agents. nih.govnih.gov

Compound ClassStructural ModificationImpact on BioactivityReference
Cytotoxic Amino-benzothiazolesSubstitution at the 6-positionUnsubstituted analogues showed better cytotoxic effects than methyl or chloro-substituted ones. researchgate.net
Antifungal Benzothiazole-amidesVarious substitutions on imidazole (B134444) and benzothiazole ringsEstablished a binding mode and SAR useful for lead optimization against fungal CYP51. nih.gov
Benzo[d]thiazol-2(3H)one LigandsLinker length, aryl substitution, alkylamine ring sizeModifications led to compounds with low nanomolar affinity and high selectivity for σ-1 receptors. nih.gov
General BenzothiazolesSubstitution at C-2 and C-6 positionsIdentified as key positions for influencing a variety of biological activities. researchgate.net

Cellular and Subcellular Localization Research Utilizing Fluorescent Probes

The inherent photophysical properties of the 2,1,3-benzothiadiazole (B189464) (BTD) core make it an excellent scaffold for developing fluorescent probes. acs.org BTD derivatives are increasingly used as a new class of bioprobes for fluorescence imaging of various live and fixed cell types. acs.org Their utility stems from the electron-accepting nature of the BTD unit, which can be combined with various electron-donating groups to create molecules with tailored fluorescent properties, such as large Stokes shifts and sensitivity to the local environment. researchgate.net

For example, BTD-based dyes have been developed as fluorescent probes for DNA detection and quantification, exhibiting a strong increase in fluorescence intensity upon binding. researchgate.net The fluorescence of BTD units can also be modulated by their immediate surroundings. When BTD building blocks were integrated into DNA strands, their fluorescence was strongly dependent on the neighboring nucleobases, with guanine (B1146940) (G) causing the most significant quenching effect. chemistryviews.org This property suggests their potential use in constructing highly specific, DNA-based sensors and materials. chemistryviews.org

Advanced Materials Science and Optoelectronic Research Applications of Benzothiadiazole Containing Compounds

Applications in Organic Electronics

The 2,1,3-benzothiadiazole (B189464) (BTD) core is a highly effective electron-accepting unit, making its derivatives exceptionally valuable in the field of organic electronics. researchgate.netpolyu.edu.hk The strong electron-withdrawing nature of the BTD heterocycle allows for the tuning of electronic properties in organic materials, which is crucial for their performance in various devices. researchgate.netpolyu.edu.hk Molecules constructed with a BTD core are frequently employed in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). polyu.edu.hkmdpi.com

Organic Light-Emitting Diodes (OLEDs)

The BTD scaffold is integral to the design of luminescent materials for OLEDs, particularly for creating efficient green to red emitters. mit.edu By incorporating BTD units into polymers or small molecules, researchers can create materials with red-shifted emission spectra and high quantum efficiencies. polyu.edu.hkmit.edu The electron-deficient character of BTD promotes the formation of donor-acceptor systems that can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting both singlet and triplet excitons and can lead to internal quantum efficiencies approaching 100%. polyu.edu.hk

While the BTD core is a proven component in high-efficiency OLED materials, specific research detailing the synthesis and application of 1-(2,1,3-Benzothiadiazol-5-yl)ethanone as a primary emitter, host, or transport layer material in OLED devices is not prominently featured in the available scientific literature.

Organic Field-Effect Transistors (OFETs)

In the realm of OFETs, BTD-based materials are widely investigated as organic semiconductors. mdpi.comnih.gov The introduction of the electron-deficient BTD unit into a conjugated polymer backbone can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport, which is essential for n-type or ambipolar transistors. nih.gov Copolymers featuring BTD have demonstrated high charge carrier mobilities. nih.govrsc.org For instance, copolymers of BTD with donor units like thieno[3,2-b]thiophene (B52689) have been synthesized and used as the semiconducting channel in OFETs, demonstrating p-channel behavior with excellent mobility and low operating voltages. rsc.orgresearchgate.net

Although various BTD derivatives have been successfully synthesized and characterized as organic semiconductors for OTFTs nih.gov, there is a lack of specific studies focusing on the direct application or performance of This compound in the active channel of an OFET.

Organic Photovoltaics (OPVs) and Solar Cells

BTD and its derivatives are among the most common building blocks for creating low bandgap donor-acceptor polymers and small molecules for the active layer in OPVs. researchgate.netmdpi.comresearchgate.net The strong electron-accepting property of BTD helps to establish a significant intramolecular charge transfer, which extends the absorption of the material into the visible and near-infrared regions of the solar spectrum, a critical factor for efficient light harvesting. mdpi.comnih.gov Fluorination of the BTD unit is a common strategy to further lower the HOMO (Highest Occupied Molecular Orbital) level, which typically results in higher open-circuit voltages (Voc) and improved device performance. nih.gov Polymers based on BTD have led to solar cells with efficiencies exceeding 8%. nih.gov

Development of Fluorescent Probes for Bioimaging Research

The inherent fluorescence of the 2,1,3-benzothiadiazole core makes it a valuable fluorophore for developing optical sensors and probes for bioimaging. mdpi.com BTD-based compounds are used to design chemosensors for detecting a wide range of analytes, including ions and biomolecules. nih.govresearchgate.net The design often involves coupling the BTD unit with a specific recognition site. The interaction with the target analyte modulates the photophysical properties of the BTD core, such as fluorescence intensity or wavelength, leading to a detectable signal. For example, BTD derivatives have been engineered to act as "turn-on" fluorescent probes for biothiols in living cells. nih.gov

Despite the successful application of the broader class of benzothiazole (B30560) and benzothiadiazole derivatives in bioimaging nih.gov, dedicated research on the development and use of This compound as a fluorescent probe or for bioimaging applications is not found in the reviewed literature.

Covalent Organic Frameworks (COFs) and Porous Materials Research

Information regarding the specific application of This compound in the research and development of covalent organic frameworks (COFs) or other porous materials is not available in the public scientific literature based on the conducted searches. The design of COFs typically requires monomers with specific geometries and reactive groups (e.g., boronic acids, aldehydes, amines) that can undergo reversible condensation reactions to form extended, porous, and crystalline networks. While heterocyclic compounds are used in COF synthesis, the suitability and application of this specific ketone-functionalized benzothiadiazole have not been reported.

Investigation of Intramolecular Charge Transfer (ICT) Systems and Their Impact on Optoelectronic Functionality

The 2,1,3-benzothiadiazole unit is a quintessential acceptor in the study of donor-acceptor (D-A) systems, where it facilitates strong intramolecular charge transfer (ICT). researchgate.netwikipedia.org This ICT from an electron-donating part of the molecule to the electron-accepting BTD core is responsible for the characteristic low-energy absorption bands and red-shifted fluorescence of these materials. mit.eduresearchgate.net The extent of this charge transfer, and thus the resulting optoelectronic properties like the HOMO-LUMO gap and emission color, can be finely tuned by modifying the strength of the donor and acceptor units or the nature of the π-conjugated bridge connecting them. wikipedia.org This principle is fundamental to the design of nearly all BTD-based materials for electronics and sensing. mdpi.comnih.gov

While This compound inherently possesses a D-A structure (with the benzene (B151609) part of the fused ring acting as a weak donor and the thiadiazole and acetyl groups as acceptors), detailed photophysical studies quantifying its specific ICT characteristics and their impact on optoelectronic functionality are not documented in the available research.

Comprehensive Structure-Property Relationship Studies in Advanced Materials Design

The performance of organic electronic devices, such as organic photovoltaics (OSCs) and organic field-effect transistors (OFETs), is intrinsically linked to the molecular architecture of the active materials. The BTD core, being an electron-deficient unit, is a critical component in creating donor-acceptor (D-A) type materials, which are fundamental to the operation of these devices. The strategic placement and nature of substituent groups on the BTD ring allow for precise tuning of the material's electronic and physical properties. This section delves into the detailed research findings that elucidate these structure-property relationships, with a focus on aspects relevant to the acetyl-substituted BTD, this compound.

Detailed Research Findings

The introduction of an acetyl group, as in this compound, imparts specific electronic characteristics to the BTD core. The acetyl group is moderately electron-withdrawing, which influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of frontier molecular orbitals is a key strategy in the design of organic semiconductors. For instance, in D-A copolymers, a lower LUMO level, often achieved by incorporating electron-withdrawing groups, is crucial for efficient electron transport and can enhance the performance of n-type OFETs. nih.gov

Fluorination of the BTD backbone is a common and effective strategy to lower both HOMO and LUMO energy levels, which can lead to higher open-circuit voltages in OSCs and improved electron mobility. acs.orgnih.gov While not directly applicable to this compound, this principle highlights the sensitivity of the BTD system to substituent effects. The replacement of hydrogen with fluorine or other electron-withdrawing groups like cyano (CN) can significantly alter the intramolecular charge transfer (ICT) characteristics, molecular packing, and ultimately, the device performance. nih.govacs.org For example, the introduction of two cyano groups on the BTD unit in a copolymer resulted in an electron mobility of 0.031 cm²/V·s, which was significantly improved to 0.4 cm²/V·s by replacing one cyano group with a fluorine atom, a change attributed to a more linear and coplanar backbone. nih.gov

The choice of the donor comonomer unit that is polymerized with a BTD derivative also plays a pivotal role in determining the properties of the resulting polymer. The combination of BTD with different donor moieties, such as thiophene, thieno[3,2-b]thiophene, and carbazole, leads to polymers with distinct absorption spectra, energy levels, and charge transport capabilities. cjps.orgresearchgate.net The extension of the π-conjugation in the donor unit or the introduction of specific side chains can influence the polymer's solubility, morphology, and charge carrier mobility. rsc.orgacs.org These findings underscore the importance of a holistic design approach, where the properties of the BTD acceptor are considered in conjunction with the donor component to achieve optimal performance.

Interactive Data Tables

To illustrate the impact of structural modifications on the properties of BTD-based materials, the following tables present data from various research studies. While specific data for this compound is not widely available in the literature, the tables showcase the properties of closely related BTD derivatives and polymers, providing valuable insights into the expected behavior of materials incorporating an acetyl-substituted BTD unit.

Table 1: Optoelectronic Properties of Benzothiadiazole-Based Small Molecules and Polymers

This table provides a comparative look at the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the resulting energy gap for different BTD-based compounds. These parameters are critical in determining the suitability of a material for various optoelectronic applications.

Compound/PolymerHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
PBDOPV-BTT--- mdpi.com
PBDOPV-BTTz--- mdpi.com
PCDTT-DCNBT-6.04-4.012.03 nih.gov
PCDTT-FCNBT-6.08-3.992.09 nih.gov
PCDTT-NO₂FBT-6.22-3.932.29 nih.gov
P1-5.57-3.532.04 rsc.org
P2-5.41-3.421.99 rsc.org
P3-5.58-3.562.02 rsc.org

This table is interactive. Click on the headers to sort the data.

Table 2: Performance of Benzothiadiazole-Based Polymers in Organic Field-Effect Transistors (OFETs)

This table summarizes the charge carrier mobility of various BTD-containing polymers. The mobility is a key performance metric for OFETs, indicating how efficiently charge carriers move through the material.

PolymerHole Mobility (cm²/V·s)Electron Mobility (cm²/V·s)Reference
PCDTT-DCNBT-0.031 nih.gov
PCDTT-FCNBT-0.4 nih.gov
PCDTT-NO₂FBT-0.024 nih.gov
PBDOPV-BTT-0.021 mdpi.com
PBDOPV-BTTz-0.003 mdpi.com
P10.056- rsc.org
P20.012- rsc.org
P30.021- rsc.org

This table is interactive. Click on the headers to sort the data.

Future Research Directions and Emerging Paradigms for 1 2,1,3 Benzothiadiazol 5 Yl Ethanone and Benzothiadiazole Chemistry

Exploration of Novel Synthetic Strategies for Enhanced Compound Diversity

The synthesis of benzothiadiazole derivatives has traditionally relied on the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds like aldehydes or ketones. mdpi.comnih.gov While effective, future research is moving towards more efficient, sustainable, and diverse synthetic methodologies.

Recent advancements focus on "green chemistry" approaches that minimize waste and energy consumption. elsevierpure.commdpi.comnih.gov This includes the use of reusable heterogeneous catalysts such as SnP₂O₇ and ZnO-beta zeolite, which can promote the condensation reaction with high yields and can be recycled multiple times without losing activity. researchgate.netmdpi.com Other green strategies involve using glycerol (B35011) as a solvent at room temperature, eliminating the need for a catalyst altogether. researchgate.net

Future strategies will likely focus on expanding the toolkit for functionalizing the benzothiadiazole core. Methods like photocatalytic synthesis, which uses light to drive reactions, and C-H functionalization are emerging as powerful tools. nih.gov For instance, recent work has shown that regioselective iridium-catalyzed C-H borylation can create versatile borylated benzothiadiazole intermediates, opening pathways to previously inaccessible derivatives. acs.org These advanced methods allow for the precise introduction of substituents at various positions on the benzothiadiazole ring, which is crucial for fine-tuning the electronic and biological properties of the resulting compounds. nih.govacs.org The development of one-pot cyclocondensation reactions and the use of novel catalysts like poly(N-heterocyclic carbene Cu complex) immobilized on nano-silica will further streamline the synthesis of complex benzothiazole-based molecules. researchgate.netnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new benzothiadiazole-based compounds. nih.govmdpi.com These computational tools can analyze vast datasets to identify complex structure-property relationships that are not immediately obvious to human researchers. mdpi.com

In materials science, computational techniques like Density Functional Theory (DFT) are already used to predict the electronic properties of benzothiadiazole derivatives, such as their HOMO/LUMO energy levels and reorganization energies. researchgate.netdaneshyari.commdpi.com These predictions are vital for designing new materials for organic electronics. researchgate.net By combining DFT with ML, researchers can accelerate the discovery of materials with tailored optoelectronic properties. For example, AI can guide the design of new donor-acceptor polymers for organic solar cells by predicting how different chemical modifications to the benzothiadiazole unit will affect device performance. daneshyari.com This computational-first approach allows for the rapid exploration of chemical space to identify next-generation materials.

Identification and Characterization of Novel Biological Targets and Pathways

Benzothiadiazole derivatives are known to exhibit a broad spectrum of biological activities, but a key area of future research is the precise identification of their molecular targets and mechanisms of action. researchgate.netrsc.org Understanding how these compounds interact with biological systems at a molecular level is essential for developing more potent and selective therapeutic agents.

In oncology, benzothiadiazole derivatives have shown promise as anticancer agents that can inhibit various cancer cell lines, including breast, colon, and lung cancer. frontiersin.orgnih.govbakhtiniada.ru Future work will focus on pinpointing the specific proteins and signaling pathways they modulate. For example, some derivatives are known to target pathways involved in tumor growth and survival, such as the AKT and ERK signaling pathways. frontiersin.orgresearchgate.net A recent study identified a compound, B7, that simultaneously inhibits both pathways, highlighting a strategy for developing dual-action anticancer agents. frontiersin.orgresearchgate.net Other research has focused on their role as inhibitors of enzymes crucial for tumor survival in hypoxic (low-oxygen) environments, such as carbonic anhydrases. nih.govnih.gov

Beyond cancer, benzothiadiazoles are being explored for other therapeutic applications. Studies have investigated their potential as antileishmanial agents, with research pointing towards mitochondrial dysfunction as a possible mechanism of action. nih.gov Other work has explored their activity as antibacterial agents, revealing that different derivatives can have distinct modes of action, such as disrupting the bacterial cell membrane or binding to DNA. rsc.org Identifying these specific targets and pathways will enable the rational design of new drugs with improved efficacy and reduced side effects.

Development of Next-Generation Optoelectronic Materials with Tailored Functionalities

The strong electron-accepting nature of the 2,1,3-benzothiadiazole (B189464) core makes it a fundamental building block for high-performance organic electronic materials. rsc.orgcjps.org It is widely used to construct donor-acceptor (D-A) conjugated polymers for organic solar cells (OSCs) and organic field-effect transistors (OFETs). rsc.orgnih.gov

The goal is to develop materials with properties tailored for specific applications, such as deep-red to near-infrared (NIR) emitters for organic light-emitting diodes (OLEDs) or materials for NIR phototransistors. frontiersin.orgresearchgate.net This involves creating D-A-D structured small molecules that can emit light across a wide spectrum, from green to near-IR, making them promising for applications like white OLEDs (WOLEDs). mdpi.com By combining different donor and acceptor units and using advanced synthetic techniques, researchers aim to create next-generation materials with improved efficiency, stability, and processability for flexible and printable electronics. rsc.orgacs.org

Design of Multi-functional Materials Incorporating Benzothiadiazole Units for Synergistic Effects

An exciting frontier in benzothiadiazole chemistry is the design of multi-functional materials where the benzothiadiazole unit contributes to several properties that work in synergy. nih.govacs.org This approach aims to create advanced materials with capabilities beyond those of single-function components.

In materials science, researchers are exploring the synergistic effects of combining different chemical modifications on the benzothiadiazole ring. For example, a study on polymers for organic solar cells found that combining fluorination and alkylthiolation (adding a sulfur-linked alkyl chain) on the benzothiadiazole unit had a greater positive effect than either modification alone. acs.org This dual modification led to a lower HOMO energy level, more ordered molecular packing, and enhanced hole mobility, ultimately boosting the solar cell's power conversion efficiency. acs.org Another area of development is in materials with aggregation-induced emission (AIE) properties, where benzothiadiazole-based molecules are designed to be non-emissive in solution but highly fluorescent in an aggregated or solid state, which has potential applications in sensors and optoelectronic devices. mdpi.com

In the biomedical field, a significant goal is the development of compounds that are both therapeutic and diagnostic (theranostics) or that have multiple therapeutic actions. For instance, researchers have developed benzothiadiazole derivatives with dual anti-inflammatory and anticancer activity. frontiersin.orgresearchgate.net One such compound, B7, was shown to not only inhibit cancer cell proliferation but also reduce the levels of inflammatory cytokines like IL-6 and TNF-α. frontiersin.orgresearchgate.net Other research has created multi-functional sensor molecules based on imidazo-benzothiadiazole that can selectively detect specific metal cations (mercury), anions (acetate), and nitroaromatic compounds, demonstrating their potential in environmental monitoring and security applications. nih.gov The design of such synergistic materials, where the benzothiadiazole core enables multiple, complementary functions, represents a key paradigm for future innovation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2,1,3-benzothiadiazol-5-yl)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation or alkylation reactions. For example, analogous compounds like 1-(2-amino-5-methoxyphenyl)ethanone are synthesized via literature-reported methods using Pd-catalyzed cross-coupling or Friedel-Crafts acylation . Optimization includes solvent selection (e.g., dry toluene or acetonitrile) and catalyst choice (e.g., CaH2 for solvent drying). Reaction progress can be monitored via TLC or NMR spectroscopy to adjust reaction time and temperature.

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Use 1H^1H-NMR and 13C^{13}C-NMR to identify key signals: the benzothiadiazole protons (aromatic region δ 7.5–9.0 ppm) and the acetyl group (δ 2.5–3.0 ppm for CH3, δ 190–210 ppm for carbonyl in 13C^{13}C-NMR). Mass spectrometry (EI or ESI) confirms molecular weight. For example, in structurally similar ethanones, MS data show [M+H]+ peaks matching theoretical values .

Q. What solvents and purification methods are recommended for this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during synthesis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) is standard. Evidence from analogous syntheses highlights the use of dry acetonitrile and toluene to avoid side reactions .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound?

  • Methodological Answer : Perform molecular docking to assess binding affinity with target proteins (e.g., antimicrobial enzymes). ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies using software like SwissADME predict pharmacokinetic properties. For instance, ethanone derivatives with phenolic groups show antimicrobial activity via interactions with bacterial membrane proteins .

Q. How do structural modifications to the benzothiadiazole ring affect electronic properties and reactivity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity at the acetyl position. Cyclic voltammetry and DFT calculations quantify electron density changes. In related compounds, substituents on the benzothiadiazole ring alter HOMO-LUMO gaps, influencing catalytic or photophysical behavior .

Q. What strategies resolve contradictions in spectral data interpretation for isomers or polymorphs?

  • Methodological Answer : Compare experimental 1H^1H-NMR data with computational predictions (e.g., Gaussian NMR simulations). For example, 1-(2',3'-dihydroxyphenyl)ethanone and its isomer 1-(2',6'-dihydroxyphenyl)ethanone are distinguished by splitting patterns in aromatic proton signals . X-ray crystallography (as in ) can confirm solid-state structures.

Q. How can this compound serve as a precursor in heterocyclic chemistry?

  • Methodological Answer : Use the acetyl group for nucleophilic substitution or condensation reactions. For example, in palladacycle synthesis, ethanone derivatives undergo cyclometalation with Pd(II) salts to form catalysts for cross-coupling reactions . The benzothiadiazole moiety also participates in click chemistry or Suzuki-Miyaura couplings.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.